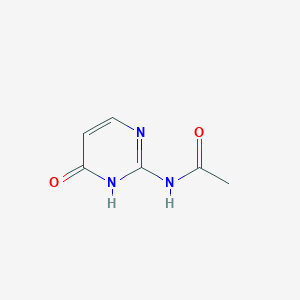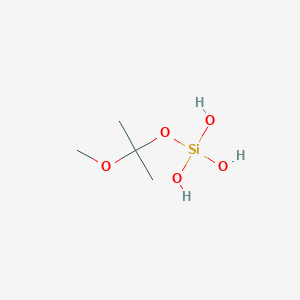![molecular formula C62H70F12N14P2 B13791253 N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate CAS No. 253267-46-8](/img/structure/B13791253.png)
N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate: is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple cyanopropyl and aminophenyl groups, making it a valuable material for research and industrial purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate involves multiple steps. The primary synthetic route includes the reaction of 4-bis(3-cyanopropyl)aminophenyl with P-phenylenediamine under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction conditions are optimized for large-scale production, ensuring high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biological systems and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Mecanismo De Acción
The mechanism of action of N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various biomolecules, influencing their activity and function. This binding can lead to changes in cellular processes, making it a valuable tool for studying molecular mechanisms and developing new therapeutic strategies .
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-benzenediamine: Similar in structure but lacks the cyanopropyl groups.
N,N,N’,N’-Tetrakis(4-biphenylyl)benzidine: Contains biphenyl groups instead of cyanopropyl groups.
N,N,N’,N’-Tetrakis(4-methoxyphenyl)benzidine: Features methoxy groups instead of cyanopropyl groups
Uniqueness
N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate is unique due to its multiple cyanopropyl groups, which enhance its reactivity and binding affinity. This makes it particularly useful in applications requiring high specificity and efficiency .
Propiedades
Número CAS |
253267-46-8 |
|---|---|
Fórmula molecular |
C62H70F12N14P2 |
Peso molecular |
1301.2 g/mol |
Nombre IUPAC |
[4-[bis[4-[bis(3-cyanopropyl)amino]phenyl]azaniumyl]phenyl]-bis[4-[bis(3-cyanopropyl)amino]phenyl]azanium;dihexafluorophosphate |
InChI |
InChI=1S/C62H68N14.2F6P/c63-37-1-9-45-71(46-10-2-38-64)53-17-25-57(26-18-53)75(58-27-19-54(20-28-58)72(47-11-3-39-65)48-12-4-40-66)61-33-35-62(36-34-61)76(59-29-21-55(22-30-59)73(49-13-5-41-67)50-14-6-42-68)60-31-23-56(24-32-60)74(51-15-7-43-69)52-16-8-44-70;2*1-7(2,3,4,5)6/h17-36H,1-16,45-52H2;;/q;2*-1/p+2 |
Clave InChI |
ZFXXQPKYTLRDFX-UHFFFAOYSA-P |
SMILES canónico |
C1=CC(=CC=C1[NH+](C2=CC=C(C=C2)N(CCCC#N)CCCC#N)C3=CC=C(C=C3)N(CCCC#N)CCCC#N)[NH+](C4=CC=C(C=C4)N(CCCC#N)CCCC#N)C5=CC=C(C=C5)N(CCCC#N)CCCC#N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


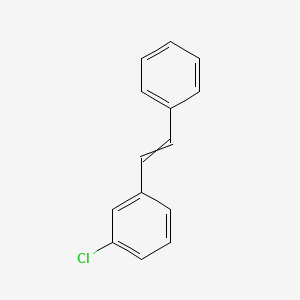
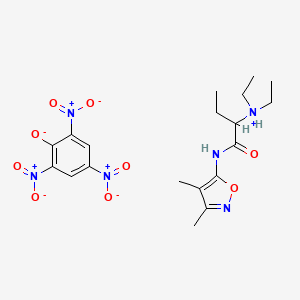

![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13791189.png)
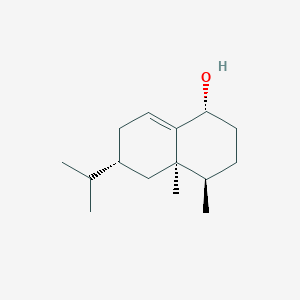


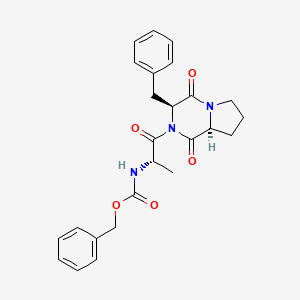
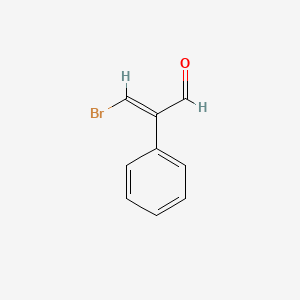
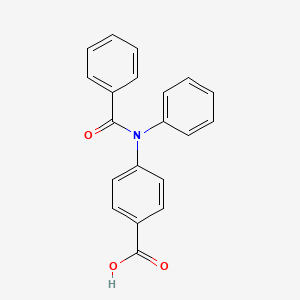
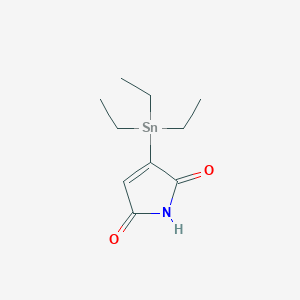
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)
